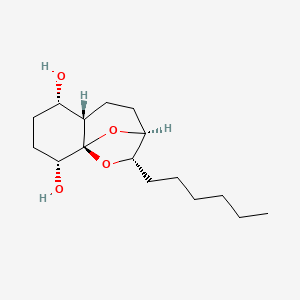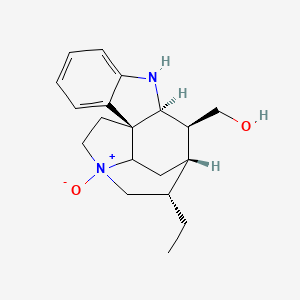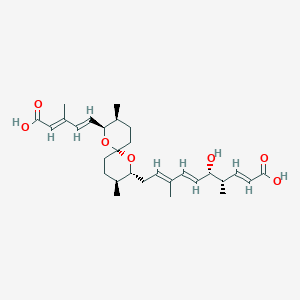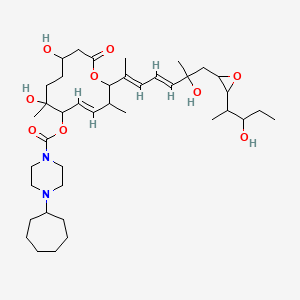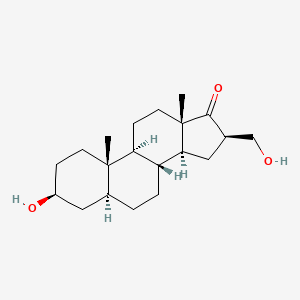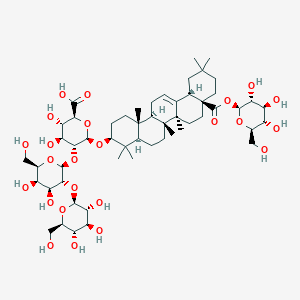
AH-1763IIa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AH-1763IIa is a natural product found in Streptomyces cyaneus with data available.
Scientific Research Applications
Adaptive Hypermedia Systems
AH-1763IIa has been explored in the context of adaptive hypermedia systems. These systems are designed to create user models and adapt hypermedia content to individual user needs. This application area is significant in environments with large hyperspaces and diverse user backgrounds, goals, and knowledge levels. Adaptive hypermedia systems like AH-1763IIa are pivotal in providing personalized user experiences in digital interfaces (Brusilovsky, 1996).
Animal Health and AI Integration
Another important application of AH-1763IIa is in animal health (AH), particularly in its integration with artificial intelligence (AI). This approach addresses complex issues in animal health such as quantitative and predictive epidemiology. AH-1763IIa’s role in AI integration contributes to more accurate diagnoses, improved predictions, and more realistic representations of complex biological systems, which is crucial in advancing research and interventions in animal health (Ezanno et al., 2021).
Molecular Mechanisms of Aryl Hydrocarbon Receptor
In molecular biology, AH-1763IIa is significant in the study of the aryl hydrocarbon (dioxin) receptor (AhR). This receptor is known for its diverse biological and toxicological effects, mediated by various synthetic and natural chemicals. Research involving AH-1763IIa helps in understanding the classical and nonclassical mechanisms of AhR, which is fundamental in understanding its role in development, physiology, and response to external chemicals (Denison et al., 2011).
properties
Product Name |
AH-1763IIa |
|---|---|
Molecular Formula |
C22H18O6 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C22H18O6/c1-9-7-13-19(21(27)18-12(20(13)26)5-4-6-14(18)24)22-17(9)15(25)8-16(28-22)10(2)11(3)23/h4-8,10-11,23-24H,1-3H3 |
InChI Key |
ONHCPBOKJBCMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)C(C)O)C(=O)C4=C(C2=O)C=CC=C4O |
synonyms |
11-hydroxy-5-methyl-2-(2-hydroxy-1-methylpropyl)-4H-anthraceno(1,2-b)pyran-4,7,12-trione AH 1763 IIa AH-1763 IIa |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



